N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide
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Overview
Description
“N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide” is a type of thiophene-based sulfonamide . Thiophene-based sulfonamides are an important group in therapeutic applications and are considered the most important class of carbonic anhydrase (CA) inhibitors . They have shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II) at very small concentrations .
Synthesis Analysis
The synthesis of thiophene-based sulfonamides involves various methods . A series of new sulfonamide derivatives were designed and synthesized by reacting various biopotent sulphonylchlorides . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene-based sulfonamides, including “N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide”, have a molecular structure that allows them to inhibit carbonic anhydrase enzymes effectively . The sulfonamide and thiophene moiety play a significant role in the inhibition of the enzymes .Chemical Reactions Analysis
Thiophene undergoes various types of reactions, including electrophilic, nucleophilic, and radical reactions, leading to substitution on a thiophene ring . These reactions are well-investigated methods, and suitable reagents and catalysts are well known .Mechanism of Action
Thiophene-based sulfonamides act as potent inhibitors of carbonic anhydrase I and II isoenzymes . They inhibit the enzymes by interacting out of the catalytic active site . Sulfonamide groups are ideal ligands for the CA active site as they combine the positively charged zinc ion with the negative charge of deprotonated nitrogen ion .
Safety and Hazards
While specific safety and hazards data for “N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide” are not available, general safety measures for handling thiophene-based sulfonamides include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Future Directions
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c16-10(9-15-22(17,18)14-4-2-8-21-14)11-5-6-13(20-11)12-3-1-7-19-12/h1-8,10,15-16H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWCJURPIVJMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(CNS(=O)(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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